molecular formula C15H24O4 B1504020 10-(2-Tetrahydropyranyloxy)-8-decynoic acid CAS No. 1053656-74-8

10-(2-Tetrahydropyranyloxy)-8-decynoic acid

Cat. No.: B1504020
CAS No.: 1053656-74-8
M. Wt: 268.35 g/mol
InChI Key: DJSRWOJODMLFNR-UHFFFAOYSA-N
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Description

10-(2-Tetrahydropyranyloxy)-8-decynoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyranyl group attached to a decynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Tetrahydropyranyloxy)-8-decynoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 10-decynoic acid and 2-tetrahydropyranyl chloride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 10-(2-Tetrahydropyranyloxy)-8-decynoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyranyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Substituted tetrahydropyranyl compounds.

Scientific Research Applications

10-(2-Tetrahydropyranyloxy)-8-decynoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems, particularly in the modification of biomolecules.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-(2-Tetrahydropyranyloxy)-8-decynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

10-(2-Tetrahydropyranyloxy)-8-decynoic acid is unique due to its specific structural features. Similar compounds include:

  • Docosanedioic acid: A long-chain dicarboxylic acid with different functional groups.

  • 2-Octenoic acid: A shorter-chain unsaturated fatty acid.

  • Geranic acid: A monounsaturated fatty acid with a different structure.

Properties

IUPAC Name

10-(oxan-2-yloxy)dec-8-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c16-14(17)10-6-4-2-1-3-5-8-12-18-15-11-7-9-13-19-15/h15H,1-4,6-7,9-13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSRWOJODMLFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696505
Record name 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-74-8
Record name 10-[(Tetrahydro-2H-pyran-2-yl)oxy]-8-decynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053656-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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